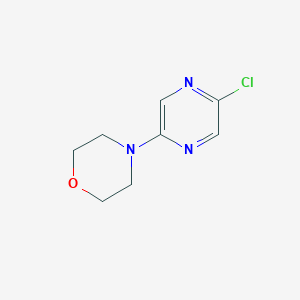

4-(5-Chloropyrazin-2-YL)morpholine

Description

Properties

IUPAC Name |

4-(5-chloropyrazin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSXUGFYNHPZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296955 | |

| Record name | 4-(5-Chloro-2-pyrazinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-68-8 | |

| Record name | 4-(5-Chloro-2-pyrazinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chloro-2-pyrazinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Chloropyrazin 2 Yl Morpholine

Precursor Synthesis and Preparation Strategies

The successful synthesis of 4-(5-chloropyrazin-2-yl)morpholine is contingent on the efficient preparation of its constituent precursors: a suitable 5-chloropyrazine intermediate and morpholine (B109124) or its derivatives.

Synthesis of 5-Chloropyrazine Intermediates

The most crucial precursor for the synthesis of the target molecule is a pyrazine (B50134) ring appropriately substituted with a chlorine atom at the 5-position and a leaving group at the 2-position, most commonly another chlorine atom. Therefore, 2,5-dichloropyrazine (B10626) is a key starting material.

One common method for the synthesis of 2,5-dichloropyrazine begins with 2-hydroxypyrazine. This starting material is first brominated using a reagent such as dibromohydantoin in a solvent like N,N-dimethyl sulfoxide (B87167) (DMSO) to yield 2-hydroxy-5-bromopyrazine. chemicalbook.com This intermediate is then treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, affording a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine. chemicalbook.com

Another approach involves the chlorination of 2,5-dihydroxypyrazine. This can be achieved using reagents like phosphorus oxychloride or a mixture of thionyl chloride and phosphorus pentachloride.

A greener and more straightforward synthesis of a related compound, 2,5-dichloropyridine, has been developed starting from maleic diester and nitromethane, followed by hydrogenation, cyclization, and chlorination. researchgate.net While not directly for 2,5-dichloropyrazine, this highlights ongoing efforts to develop more efficient and environmentally friendly routes to dichlorinated heteroaromatics.

Preparation of Morpholine Derivatives for Coupling

Morpholine itself is a readily available and commonly used reagent for the coupling reaction. However, the synthesis of substituted morpholine derivatives allows for the creation of a diverse library of analogs of the target compound.

The synthesis of substituted morpholines can be achieved through various methods. One strategy involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. google.comprepchem.com This method provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. google.comprepchem.com The process typically starts from an N-protected amino alcohol, which is O-allylated, followed by deprotection and N-arylation to generate the substrate for the key carboamination step. google.com

Other methods for preparing N-substituted morpholines include the reaction of an acyclic aliphatic amine with a dichlorinated lower alkyl ether in the presence of an acid acceptor and water. researchgate.net Additionally, various functionalized morpholines can be synthesized from vicinal amino alcohols, oxiranes, and aziridines, offering a range of building blocks for further chemical transformations. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes for Pyrazine Ring Functionalization

The primary and most widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,5-dichloropyrazine with morpholine, where the morpholine nitrogen acts as the nucleophile, displacing one of the chlorine atoms on the pyrazine ring.

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two chlorine atoms further activates the ring for SNAr. The reaction typically proceeds with good regioselectivity, with the incoming nucleophile preferentially substituting the chlorine at the 2-position.

Reaction Conditions and Optimization for Amination

The efficiency of the SNAr reaction is influenced by several factors, including the solvent, base, temperature, and reaction time. A variety of conditions have been explored to optimize the synthesis of aminated pyrazines.

A key study detailed in a patent describes the synthesis of this compound by reacting 2,5-dichloropyrazine with morpholine in a suitable solvent such as N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate, at elevated temperatures.

Research into the SNAr of heteroaryl chlorides has shown that water can be an effective solvent, often in the presence of a base like potassium fluoride (B91410) (KF). nih.gov These "green chemistry" approaches aim to reduce the reliance on organic solvents. nih.gov The reaction of 2-chloropyrazine (B57796) with morpholine has been studied under various conditions, highlighting the impact of the solvent and base on the reaction outcome. researchgate.net

| Starting Material | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dichloropyrazine | Morpholine | K₂CO₃ | DMF | 80 | Good | Patent Data |

| 2-Chloropyrazine | Morpholine | KF | Water | 100 | Moderate | nih.gov |

| 2-Chloropyrimidine (B141910) | p-Anisidine | KF | Water | 100 | 86 | nih.gov |

| 2-Chloropyrazine | Pyrrolidine | KF | Water | 100 | 80 | nih.gov |

Catalytic Systems in C-N Bond Formation for this compound (e.g., Buchwald-Hartwig Amination Analogues)

While the uncatalyzed SNAr reaction is often efficient for activated substrates like dichloropyrazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for C-N bond formation. researchgate.netorganic-chemistry.orgyoutube.com These reactions are particularly useful for less reactive aryl halides and can often be performed under milder conditions with a broader substrate scope.

The Buchwald-Hartwig amination involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com While direct examples of the Buchwald-Hartwig amination for the synthesis of this compound are not extensively reported in the literature, the general principles are applicable.

Catalytic systems employing palladium N-heterocyclic carbene (NHC) complexes have also been shown to be effective for the Buchwald-Hartwig amination of aryl chlorides with morpholine. researchgate.net These catalysts can offer high activity and stability. The development of new ligands and catalytic systems continues to expand the utility of palladium-catalyzed amination reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.net

Alternative Synthetic Pathways

Beyond the direct SNAr approach, alternative synthetic strategies can be envisioned for the construction of this compound. These routes might involve building the pyrazine ring onto a pre-existing morpholine-containing fragment.

For instance, the synthesis of pyrazines can be achieved through the condensation of α-dicarbonyl compounds with α-aminoamides. While not a direct route to the target compound, this highlights a different bond disconnection approach. More relevantly, the synthesis of pyrazines from β-amino alcohols catalyzed by manganese pincer complexes has been reported. nih.gov This dehydrogenative coupling method offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines. nih.gov Adapting such a strategy to incorporate a morpholine moiety could provide a novel pathway to the desired scaffold.

Another potential alternative involves the reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine, demonstrating a method for introducing an amino group to a chlorinated heterocycle that could potentially be adapted for pyrazine systems.

Palladium-Catalyzed Cross-Coupling Approaches to Related Structures

The formation of the C-N bond between the pyrazine ring and the morpholine nitrogen is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govnih.gov This reaction has become a cornerstone for synthesizing arylamines due to its broad substrate scope and functional group tolerance, surpassing many classical methods. wikipedia.org The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. nih.govwikipedia.org

The synthesis of this compound would typically start from 2,5-dichloropyrazine and morpholine. The palladium catalyst, often a Pd(0) species, undergoes oxidative addition with the aryl chloride. wikipedia.org Subsequent association of the amine, deprotonation by the base, and reductive elimination from the palladium center yields the desired product and regenerates the active catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Over the years, several generations of phosphine-based ligands have been developed to improve catalyst efficacy, stability, and scope. wikipedia.org For couplings involving less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the challenging oxidative addition step. Research has shown that specific catalyst systems can provide high yields for the coupling of morpholine with various heterocyclic halides. nih.gov For instance, the coupling of morpholine with 4-chlorotoluene (B122035) using a Pd(dba)₂/XPhos catalyst system has been shown to produce the corresponding product in 94% yield.

Below is a table summarizing typical catalyst systems used in Buchwald-Hartwig aminations relevant to the synthesis of morpholine-substituted heterocycles.

Table 1: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaO-t-Bu | Dioxane/tert-Butyl Alcohol | Moderate to Good | acs.org |

| Pd(dba)₂ | XPhos | NaO-t-Bu | Toluene | 94% | |

| Pd(OAc)₂ | RuPhos / BrettPhos | K₃PO₄ | Dioxane | High | rsc.org |

This table is illustrative and specific conditions would need optimization for the synthesis of this compound.

Multi-Component Reactions Incorporating Pyrazine and Morpholine Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient synthetic strategy. mdpi.com These reactions are prized for their step- and atom-economy, aligning well with the principles of green chemistry. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core pyrazine-morpholine scaffold.

One potential MCR approach could involve the condensation of a 1,2-diamine, a glyoxal (B1671930) derivative, and a morpholine-containing building block. The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comtandfonline.com An MCR could be designed where these core components are formed in situ or react together with a third component to build the final substituted structure in one pot. nih.govbeilstein-journals.org

For instance, a hypothetical MCR could be envisioned starting from simpler, readily available precursors. The advantages of such an approach would include reduced synthetic steps, less waste from intermediate purification, and potentially lower costs. mdpi.com The development of novel MCRs remains an active area of research, with significant potential for the streamlined synthesis of complex heterocyclic molecules. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves considerations such as solvent choice, maximizing atom economy, and enhancing reaction yields to minimize waste and environmental impact. jk-sci.com

Solvent Selection and Optimization

Solvent choice is a critical aspect of green synthesis. Many traditional palladium-catalyzed couplings utilize solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME), which are classified as hazardous. nsf.govresearchgate.net A key goal in green chemistry is to replace these with safer, more environmentally benign alternatives. nsf.gov

Recent studies have focused on identifying greener solvents for Buchwald-Hartwig aminations. Research has shown that ethers like methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferable alternatives to DME. nsf.gov In particular, 2-MeTHF is noted for its favorable safety, health, and environmental profile, while also providing reactivity comparable or superior to traditional solvents. nsf.gov The use of aqueous media, facilitated by micellar catalysis, is another frontier in green cross-coupling chemistry, aiming to eliminate the reliance on organic solvents altogether. youtube.com

Table 2: Comparison of Solvents for Acyl Buchwald-Hartwig Cross-Coupling

| Solvent | Classification | Performance | Green Chemistry Aspect | Reference |

|---|---|---|---|---|

| Dimethoxyethane (DME) | Hazardous, Undesirable | Benchmark | Poor | nsf.gov |

| Methyl tert-butyl ether (MTBE) | Usable | Superior to DME | Good alternative, reduces peroxide formation | nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Superior to DME | Preferred for safety, health, biodegradability | nsf.gov |

Atom Economy and Yield Enhancement Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions where all reactant atoms are incorporated, are considered ideal from a green chemistry perspective. jk-sci.comnih.gov

In the context of this compound synthesis, a Buchwald-Hartwig amination is a substitution reaction, which is inherently less atom-economical than an addition reaction because it generates stoichiometric byproducts (e.g., salts from the base). However, its efficiency can be maximized by ensuring high yields and selecting reagents that minimize the molecular weight of byproducts. primescholars.com

Strategies to enhance yield are central to both economic viability and green chemistry. For palladium-catalyzed reactions, this involves the careful optimization of catalyst, ligand, base, solvent, and temperature. The development of highly active catalysts allows for lower catalyst loadings (even at parts-per-million levels), which reduces costs and minimizes palladium waste, a significant concern due to the metal's expense and long-term environmental impact. youtube.com Multi-component reactions, by their nature, are often more atom-economical than linear, multi-step syntheses as they combine several molecules into one with fewer discarded atoms. mdpi.comekb.eg

Advanced Reaction Mechanisms and Pathways of 4 5 Chloropyrazin 2 Yl Morpholine

Mechanistic Elucidation of Nucleophilic Displacement Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 4-(5-chloropyrazin-2-yl)morpholine is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, a key feature in its synthetic utility.

Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of nucleophilic substitution on the pyrazine ring are significantly influenced by the nature and position of substituents. The chlorine atom at the 5-position and the morpholino group at the 2-position of this compound play crucial roles in directing the outcome of these reactions.

The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom activates the ring towards nucleophilic attack. The morpholino group, while typically considered an electron-donating group, can also influence the electronic distribution within the pyrazine ring. Research on substituted pyrazines and their N-oxides has shown that electronic interactions between substituents and the ring are more significant than in analogous benzene (B151609) and pyridine (B92270) compounds. rsc.org

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile typically occurs at carbon atoms bearing a good leaving group and positioned ortho or para to strong electron-withdrawing groups. For this compound, the chlorine atom serves as the leaving group. The regioselectivity of nucleophilic attack on substituted chloroquinazolines, which share structural similarities with chloropyrazines, has been studied using DFT calculations. These studies revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar principle can be applied to understand the regioselectivity in chloropyrazine systems.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into the mechanisms of nucleophilic displacement reactions. For related chloro-aza-aromatic compounds, kinetic analyses have been instrumental in elucidating reaction pathways. Studies on the substitution of 2-chloropyrimidine (B141910) with various nucleophiles have shown that these reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org The reaction rates are influenced by the nucleophilicity of the attacking species and the solvent system. zenodo.org

Reactivity of the Chlorine Substituent in C-X Bond Functionalization

The chlorine atom in this compound is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netmdpi.com The reaction of 2-chloropyrazine (B57796) with arylboronic acids has been successfully achieved using various palladium catalysts, demonstrating the feasibility of this transformation for derivatives like this compound. researchgate.net The general mechanism involves oxidative addition of the chloropyrazine to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the catalyst.

Stille Coupling: The Stille reaction couples the chloropyrazine with an organotin reagent. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is highly versatile and tolerant of many functional groups. uwindsor.ca The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. numberanalytics.com While the toxicity of organotin compounds is a drawback, the Stille coupling remains a valuable method for C-C bond formation. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the chloropyrazine with an alkene in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. The mechanism typically involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyrazine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The reaction is generally carried out under mild conditions. wikipedia.orgyoutube.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. youtube.com

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Mild conditions, functional group tolerance |

| Stille | Organotin Reagent | Pd catalyst | High versatility, functional group tolerance |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms internal alkynes, mild conditions |

Nucleophilic Aromatic Substitution with Different Nucleophiles

The chlorine atom of this compound can be displaced by a wide variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comrsc.org The electron-deficient nature of the pyrazine ring facilitates this process. researchgate.net

A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed. rsc.org For example, the reaction of 2-chloropyrazines with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide leads to the corresponding methoxy (B1213986) or benzyloxy derivatives. rsc.org Similarly, reactions with amines, such as piperidine, readily afford the aminated products. rsc.org The reaction of 2-chloropyrazine with morpholine (B109124) itself is a well-established transformation. researchgate.net

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. The reaction often proceeds via a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the chlorine, and subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring. researchgate.net

Reactions Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound possesses a lone pair of electrons and can exhibit nucleophilic and basic properties. youtube.comyoutube.com

Under certain conditions, the morpholine nitrogen can participate in reactions such as protonation or alkylation. youtube.com Protonation with a strong acid would lead to the formation of a morpholinium salt. youtube.com Alkylation with an appropriate electrophile, such as an alkyl halide, could potentially yield a quaternary ammonium (B1175870) salt, although the reactivity would be influenced by the electronic effects of the attached chloropyrazine ring.

While the primary reactivity of this compound is centered on the pyrazine ring and its chlorine substituent, the morpholine nitrogen provides an additional site for potential chemical modification, further expanding its synthetic utility.

N-Alkylation and N-Acylation Reactions

The secondary amine within the morpholine ring of this compound is expected to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental transformations for the derivatization of morpholine-containing compounds.

N-Alkylation: In a typical N-alkylation reaction, the lone pair of electrons on the morpholine nitrogen attacks an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. This results in the formation of a quaternary ammonium salt, which can then be deprotonated to yield the N-alkylated product. While no specific studies on the N-alkylation of this compound have been reported, the general reactivity of morpholine suggests that this reaction would proceed under standard alkylation conditions.

N-Acylation: Similarly, N-acylation would involve the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. This reaction would lead to the formation of an N-acylmorpholine derivative. The reactivity in these transformations is well-established for the parent morpholine and its various derivatives, but specific examples with the 4-(5-Chloropyrazin-2-yl) substituent are not documented.

Due to the lack of specific research, a data table detailing reaction conditions and yields for the N-alkylation and N-acylation of this compound cannot be provided.

Ring-Opening or Ring-Expansion Studies of the Morpholine Ring

The morpholine ring is generally stable under a wide range of reaction conditions. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. For instance, treatment with strong acids at high temperatures or certain reducing agents can lead to the cleavage of the C-O or C-N bonds within the morpholine ring.

Ring-expansion reactions of the morpholine ring are less common but can be induced under specific circumstances, often involving rearrangement of an intermediate species.

A thorough search of the scientific literature did not yield any studies specifically investigating the ring-opening or ring-expansion reactions of the morpholine ring in this compound. Therefore, the applicability of such transformations to this specific compound remains theoretical.

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The additional presence of a chlorine atom further deactivates the ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally difficult to achieve on pyrazine itself and typically require harsh reaction conditions.

For this compound, the morpholino group is an activating, ortho-, para-directing group. However, its activating effect is likely insufficient to overcome the strong deactivating effect of the two ring nitrogens and the chlorine atom. Any potential electrophilic attack would be directed to the positions ortho and para to the morpholino group (positions 3 and 6). However, the chlorine atom already occupies position 5, and the steric hindrance from the morpholine group might further impede substitution at adjacent positions.

No published research specifically describes successful electrophilic aromatic substitution reactions on the pyrazine ring of this compound. It is highly probable that such reactions are not synthetically viable or would result in very low yields.

Derivatization and Functionalization Strategies of the 4 5 Chloropyrazin 2 Yl Morpholine Scaffold

Modification at the Pyrazine (B50134) Ring via the Chlorine Atom

The chlorine atom on the pyrazine ring is an excellent leaving group, making it a focal point for derivatization through various cross-coupling and substitution reactions.

Introduction of Carbon-Based Substituents

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the 5-position of the pyrazine ring. The Suzuki and Sonogashira reactions are among the most frequently employed methods for this purpose.

The Suzuki coupling reaction, which utilizes an organoboron reagent (boronic acid or ester) and a palladium catalyst, is highly effective for introducing aryl, heteroaryl, and alkyl groups. This reaction's tolerance for a wide range of functional groups makes it a powerful tool for creating diverse libraries of compounds from the 4-(5-chloropyrazin-2-yl)morpholine core.

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the chloro-scaffold with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyrazines can serve as versatile intermediates for further transformations. The utility of such cross-coupling reactions has been demonstrated on similar pyrazine systems, where chloro-substituents are readily functionalized. mdpi.comresearchgate.net

Table 1: Illustrative Examples of Carbon-Based Substituent Introduction

| Reaction Type | Reagent Example | Introduced Substituent |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Phenyl |

| Suzuki Coupling | Thiophene-2-boronic acid | 2-Thienyl |

| Suzuki Coupling | Methylboronic acid | Methyl |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

Introduction of Heteroatom-Based Substituents (O, N, S, P)

The chlorine atom can be displaced by heteroatom nucleophiles to introduce oxygen, nitrogen, sulfur, and phosphorus-based functional groups. These modifications significantly alter the scaffold's electronic properties, polarity, and hydrogen-bonding capabilities.

Nitrogen-based substituents are commonly introduced via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of the chloropyrazine with a wide variety of primary and secondary amines. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly with strong nitrogen nucleophiles.

Oxygen and sulfur-based substituents are typically introduced through SNAr reactions with corresponding alkoxides, phenoxides, or thiolates. The presence of the electron-withdrawing pyrazine nitrogens facilitates these additions. Phosphorus-based groups, such as phosphonates, can be installed using methods like the Hirao coupling reaction, which involves a palladium-catalyzed reaction with a dialkyl phosphite.

Table 2: Illustrative Examples of Heteroatom-Based Substituent Introduction

| Reaction Type | Nucleophile Example | Resulting Functional Group |

|---|---|---|

| Buchwald-Hartwig | Aniline | -NHPh |

| Buchwald-Hartwig | Benzylamine | -NHCH₂Ph |

| Nucleophilic Substitution | Sodium methoxide (B1231860) | -OCH₃ |

| Nucleophilic Substitution | Sodium thiophenoxide | -SPh |

Derivatization of the Morpholine (B109124) Ring

Modifications to the morpholine ring are less direct than pyrazine functionalization but offer valuable opportunities to introduce structural diversity and control stereochemistry.

Substitution Reactions on the Morpholine Ring Carbons

Direct C-H functionalization of the morpholine ring is challenging. A more common and effective strategy involves the synthesis of the target molecule using a pre-functionalized morpholine derivative. For example, commercially available substituted morpholines, such as 3-methylmorpholine, can be coupled with a suitable pyrazine precursor (e.g., 2,5-dichloropyrazine) to generate the desired scaffold with substituents already in place on the morpholine ring. This approach offers a reliable method for accessing a variety of C-substituted analogs. e3s-conferences.org

Introduction of Chiral Centers into the Morpholine Moiety

The introduction of chirality is critical for applications involving stereospecific recognition. By employing enantiomerically pure morpholine building blocks, chiral centers can be incorporated into the final molecule. For instance, using (R)- or (S)-3-methylmorpholine in the synthesis will yield the corresponding enantiomerically pure products. This strategy is a cornerstone of modern medicinal chemistry for producing stereochemically defined drug candidates. e3s-conferences.orgnih.gov

Tuning Electronic and Steric Properties through Substituent Variation

The systematic variation of substituents on both the pyrazine and morpholine rings allows for the precise tuning of the molecule's steric and electronic properties. The morpholine moiety itself is recognized as a privileged pharmacophore that can improve physicochemical properties. nih.govresearchgate.net

The electronic nature of the pyrazine ring is highly sensitive to the substituent at the 5-position. Electron-donating groups (e.g., amines, ethers) increase the electron density of the aromatic system, while electron-withdrawing groups (e.g., cyano, trifluoromethyl, introduced via functionalized coupling partners) decrease it. These changes influence the molecule's reactivity, pKa, and potential interactions with biological targets.

Synthesis of Libraries of this compound Derivatives

The generation of libraries of this compound derivatives is a crucial step in hit-to-lead optimization and the exploration of structure-activity relationships (SAR). High-throughput synthesis methodologies are instrumental in rapidly producing a multitude of analogs for biological screening.

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large and diverse libraries of compounds from a set of common building blocks. A diversity-oriented synthesis (DOS) approach can be effectively applied to the this compound scaffold to generate structural diversity and enhance the probability of discovering compounds with unique biological activities. rsc.org

A hypothetical combinatorial library synthesis could be designed starting from the core scaffold, this compound. The reactive chlorine atom on the pyrazine ring is amenable to various coupling reactions. For instance, a library could be constructed by reacting the scaffold with a diverse set of amines, thiols, or boronic acids via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Table 1: Hypothetical Combinatorial Library of 4-(5-Substituted-pyrazin-2-yl)morpholine Derivatives via Nucleophilic Aromatic Substitution

| Building Block (R-NH2) | Resulting Derivative Structure |

| Aniline | 4-(5-(Phenylamino)pyrazin-2-yl)morpholine |

| Benzylamine | 4-(5-(Benzylamino)pyrazin-2-yl)morpholine |

| Piperidine | 4-(5-(Piperidin-1-yl)pyrazin-2-yl)morpholine |

| Pyrrolidine | 4-(5-(Pyrrolidin-1-yl)pyrazin-2-yl)morpholine |

| N-Methylpiperazine | 4-(5-(4-Methylpiperazin-1-yl)pyrazin-2-yl)morpholine |

This approach allows for the introduction of a wide array of functional groups at the 5-position of the pyrazine ring, systematically modifying the steric and electronic properties of the molecule. The use of automated synthesis platforms can further accelerate the generation of such libraries.

Parallel Synthesis Techniques

Parallel synthesis is a highly effective method for producing a focused library of compounds in a systematic and efficient manner. nih.gov Unlike pooled combinatorial libraries, parallel synthesis generates individual, spatially addressed compounds, simplifying the process of structural confirmation and biological evaluation. nih.gov This technique is particularly well-suited for the lead optimization phase of drug discovery.

A parallel synthesis campaign for this compound derivatives could involve the use of a multi-well reaction block. The core scaffold would be dispensed into each well, followed by the addition of a unique reactant from a pre-selected library of building blocks. For example, a library of aminated derivatives could be synthesized by reacting this compound with a diverse set of primary and secondary amines under optimized reaction conditions.

Table 2: Representative Parallel Synthesis of a Focused Library of Aminated this compound Derivatives

| Reactant Amine | Product | Reaction Conditions |

| 3-Aminophenol | 4-(5-((3-Hydroxyphenyl)amino)pyrazin-2-yl)morpholine | Pd-catalyzed Buchwald-Hartwig amination |

| 4-Fluoroaniline | 4-(5-((4-Fluorophenyl)amino)pyrazin-2-yl)morpholine | Pd-catalyzed Buchwald-Hartwig amination |

| Cyclopropylamine | 4-(5-(Cyclopropylamino)pyrazin-2-yl)morpholine | Nucleophilic Aromatic Substitution (High T) |

| Morpholine | 4,4'-(Pyrazine-2,5-diyl)dimorpholine | Nucleophilic Aromatic Substitution (High T) |

| 2-Aminoethanol | 2-((5-(Morpholin-4-yl)pyrazin-2-yl)amino)ethanol | Nucleophilic Aromatic Substitution (High T) |

Similarly, Suzuki-Miyaura cross-coupling reactions can be employed in a parallel format to introduce a variety of aryl and heteroaryl substituents. This involves reacting this compound with a library of boronic acids or esters in the presence of a palladium catalyst and a suitable base.

Table 3: Illustrative Parallel Synthesis of Arylated Derivatives via Suzuki-Miyaura Coupling

| Boronic Acid (R-B(OH)2) | Product | Reaction Conditions |

| Phenylboronic acid | 4-(5-Phenylpyrazin-2-yl)morpholine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C |

| 3-Thiopheneboronic acid | 4-(5-(Thiophen-3-yl)pyrazin-2-yl)morpholine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C |

| 4-Pyridinylboronic acid | 4-(5-(Pyridin-4-yl)pyrazin-2-yl)morpholine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C |

| 4-Methoxyphenylboronic acid | 4-(5-(4-Methoxyphenyl)pyrazin-2-yl)morpholine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C |

| 3-Cyanophenylboronic acid | 3-(5-(Morpholin-4-yl)pyrazin-2-yl)benzonitrile | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C |

The resulting libraries of discrete compounds can then be directly subjected to high-throughput screening to identify hits with desired biological activities. The systematic nature of parallel synthesis facilitates the rapid elucidation of structure-activity relationships, guiding further optimization efforts. The use of modern techniques such as continuous-flow synthesis can also be adapted for the efficient and scalable production of these derivative libraries. nih.gov

Spectroscopic Analysis and Structural Elucidation of 4 5 Chloropyrazin 2 Yl Morpholine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-(5-chloropyrazin-2-yl)morpholine, both one-dimensional and advanced two-dimensional NMR techniques are essential for complete structural assignment. nih.govresearchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations, which are critical for assembling the molecular puzzle. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For the morpholine (B109124) ring, this would show correlations between the protons on adjacent carbons (H-2'/H-3' and H-5'/H-6'), confirming their connectivity. The pyrazine (B50134) protons, if present in a derivative, would also show coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the morpholine and pyrazine carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal. It would show correlations between protons and carbons separated by two or three bonds. Key HMBC correlations for this compound would include:

The morpholine protons at the 2' and 6' positions showing a correlation to the C-2 carbon of the pyrazine ring, confirming the attachment point of the morpholine nitrogen.

The pyrazine proton at C-3 showing correlations to C-2 and C-5 of the pyrazine ring.

The pyrazine proton at C-6 showing correlations to C-5 and the other pyrazine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In a rigid or conformationally restricted derivative, NOESY can help determine stereochemistry. For the parent compound, it would confirm the spatial relationships between the axial and equatorial protons of the morpholine ring and their proximity to the pyrazine ring. researchgate.netresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine C-2 | ~155 | - | - |

| Pyrazine C-3 | ~130 | ~8.1 | s |

| Pyrazine C-5 | ~148 | - | - |

| Pyrazine C-6 | ~128 | ~7.9 | s |

| Morpholine C-2', C-6' | ~45 | ~3.8 | t |

| Morpholine C-3', C-5' | ~66 | ~3.6 | t |

Note: This data is illustrative and based on typical values for N-aryl morpholines and chloropyrazine derivatives. nih.govresearchgate.net

For crystalline solids, solid-state NMR (ssNMR) provides information on the structure and dynamics in the solid phase. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. By analyzing the chemical shifts and through-space dipolar couplings in the solid state, one can identify the number of unique molecules in the asymmetric unit of the crystal lattice and probe intermolecular interactions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. acs.orgnih.gov For C₈H₉ClN₄O, the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure.

Plausible Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion [M]⁺˙.

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen. In this case, cleavage of the morpholine ring could occur. miamioh.edu

Loss of a Neutral Fragment: A retro-Diels-Alder reaction within the morpholine ring could lead to the loss of a C₂H₄O fragment.

Cleavage at the Pyrazine-Morpholine Bond: The bond between the pyrazine ring and the morpholine nitrogen can cleave, leading to fragments corresponding to the chloropyrazine cation or the morpholine cation.

Aromatic Ring Fragmentation: The chloropyrazine ring can undergo characteristic fragmentation, such as the loss of HCN or chlorine. youtube.com

Table 2: Illustrative HRMS Fragmentation Data

| m/z (calculated) | Proposed Fragment Ion |

| 200.0465 | [C₈H₉ClN₄O]⁺˙ (Molecular Ion) |

| 172.0516 | [M - C₂H₄]⁺˙ (Loss of ethylene (B1197577) from morpholine) |

| 157.0175 | [C₅H₂ClN₃]⁺˙ (Chloropyrazine fragment) |

| 129.0093 | [C₄H₂ClN₂]⁺ (Loss of HCN from chloropyrazine) |

| 86.0606 | [C₄H₈NO]⁺ (Morpholine fragment) |

Note: This data is illustrative. Actual fragmentation would be confirmed by MS/MS experiments. nih.govmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.comyoutube.com Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

IR Spectroscopy:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would be just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazine ring would be found in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The strong, characteristic ether stretch from the morpholine ring would be prominent around 1115 cm⁻¹.

C-N stretching: The aryl-amine stretch would be located in the 1350-1250 cm⁻¹ region.

C-Cl stretching: The vibration associated with the carbon-chlorine bond would be found in the 800-600 cm⁻¹ region. frontiersin.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyrazine ring would be expected to produce a strong Raman signal. It is also an excellent technique for analyzing samples in aqueous media and for differentiating between crystalline polymorphs. youtube.comnih.gov

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 | 2980-2850 |

| Pyrazine Ring stretch | 1580-1450 | 1580-1450 (strong) |

| C-O-C ether stretch | 1120-1100 (strong) | 1120-1100 (weak) |

| Aryl-N stretch | 1310-1250 | 1310-1250 |

| C-Cl stretch | 750-700 | 750-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. dntb.gov.ua The spectrum of this compound would be dominated by transitions associated with the chloropyrazine chromophore.

One would expect to observe π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. montana.edunist.gov The substitution of the pyrazine ring with both a chlorine atom (an electron-withdrawing group) and a morpholine group (an electron-donating group via the nitrogen lone pair) will influence the energy of these transitions. The conjugation between the morpholine nitrogen's lone pair and the pyrazine ring system would likely cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted pyrazine. researchgate.net The spectrum would typically show one or more strong absorption bands in the 250-350 nm range. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystallographic analysis would:

Confirm the atomic connectivity.

Detail the planarity of the pyrazine ring.

Establish the conformation of the morpholine ring (typically a chair conformation).

Measure the bond lengths and angles, such as the C-Cl, C-N, and C-O bond lengths.

Provide insight into the intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable in derivatives) and π-π stacking of the pyrazine rings.

For example, a study on 1,2-dimorpholinoethane (B162056) revealed a monoclinic crystal system and detailed how the molecules are packed through various weak interactions. mdpi.com Similar detailed structural parameters would be obtainable for the title compound, providing an unambiguous structural proof.

Crystal Packing and Intermolecular Interactions

The crystal structure of 4-(pyrazin-2-yl)morpholine reveals a well-ordered molecular arrangement primarily governed by non-classical hydrogen bonds. nih.govnih.gov In the absence of strong hydrogen-bond donors, the packing is stabilized by a network of weaker C—H···N and C—H···O interactions.

Key Findings from the Parent Compound (4-(pyrazin-2-yl)morpholine):

Crystal System and Space Group: The compound crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. nih.govnih.gov

Molecular Arrangement: The molecules organize into sheets that are oriented parallel to the b-axis of the crystal lattice. nih.gov This layered arrangement is a direct consequence of the intermolecular forces connecting the individual molecules.

Intermolecular Hydrogen Bonding: The supramolecular structure is supported by non-classical hydrogen bonds. Specifically, hydrogen atoms on the morpholine ring form C—H···O interactions with the oxygen atom of an adjacent morpholine ring. Additionally, hydrogen atoms on the pyrazine ring engage in C—H···N interactions with the non-bonding nitrogen atom (at position 4) of a neighboring pyrazine ring. nih.gov These interactions, though weak individually, collectively contribute to the stability of the crystal lattice.

Interactive Data Table: Crystallographic Data for 4-(pyrazin-2-yl)morpholine nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₁N₃O |

| Formula Weight | 165.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.995(3) |

| b (Å) | 11.237(3) |

| c (Å) | 8.358(3) |

| β (°) | 104.97(1) |

| Volume (ų) | 815.9(5) |

| Z (molecules/unit cell) | 4 |

Influence of the Chloro-Substituent:

The introduction of a chlorine atom at the 5-position of the pyrazine ring in this compound is expected to significantly influence the crystal packing.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming C—Cl···N or C—Cl···O interactions with the nitrogen or oxygen atoms of adjacent molecules. nih.govnih.gov This type of interaction is directional and can compete with or supplement the existing C—H···N hydrogen bonds, potentially altering the sheet-like arrangement seen in the parent compound.

Altered Electrostatics: The electron-withdrawing nature of chlorine modifies the electrostatic potential of the pyrazine ring. This change affects the acidity of the pyrazine C-H protons and the basicity of the ring nitrogens, thereby modulating the strength and geometry of the C—H···N interactions. nih.gov

Steric Effects: The chlorine atom is larger than a hydrogen atom, introducing a steric factor that could disrupt the efficient packing observed in the parent structure, possibly leading to a different crystal symmetry or unit cell parameters.

Conformational Analysis in the Solid State

The conformation of the molecule, particularly the puckering of the morpholine ring and its orientation relative to the pyrazine ring, is a critical aspect of its structure.

Key Findings from the Parent Compound (4-(pyrazin-2-yl)morpholine):

Morpholine Ring Conformation: In the solid state, the morpholine ring adopts a stable chair conformation. nih.govnih.gov This is the generally preferred, lowest-energy conformation for morpholine and its derivatives, minimizing torsional and steric strain. acs.orgnih.gov

Interactive Data Table: Selected Torsion Angles for 4-(pyrazin-2-yl)morpholine nih.gov

| Atoms (Torsion Angle) | Angle (°) | Description |

| C3-N2-C1-N1 | -177.3(2) | Defines the connection of the two rings |

| C4-N2-C1-C2 | 177.8(2) | Shows near planarity between the rings |

| O1-C6-C5-N2 | -57.8(2) | Confirms the chair conformation of morpholine |

| C5-N2-C4-C3 | 177.0(2) | Indicates the orientation of the rings |

Conformation of this compound:

Computational Chemistry and Theoretical Studies of 4 5 Chloropyrazin 2 Yl Morpholine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the molecular geometry and other properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. For 4-(5-Chloropyrazin-2-YL)morpholine, DFT would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in the electronic ground state.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to perform the calculations. nih.gov The output of such a study would provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Illustrative Data Table: Predicted Ground State Properties from DFT

| Property | Illustrative Value |

| Total Energy (Hartree) | -1250.45 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.92 |

| HOMO-LUMO Gap (eV) | 4.93 |

| Dipole Moment (Debye) | 3.12 |

This table is for illustrative purposes only.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data in their fundamental formulation. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, although often at a significant computational expense. wikipedia.orgepfl.ch

For this compound, post-Hartree-Fock methods like MP2 or CCSD(T) could be used to obtain a more accurate energy and a refined molecular geometry, which can then be used as a benchmark for the more cost-effective DFT methods. These high-level calculations are particularly important for systems where electron correlation effects are significant. researchgate.net

Illustrative Data Table: Comparison of Geometric Parameters

| Parameter (Bond/Angle) | DFT (B3LYP/6-311+G**) | Ab Initio (MP2/cc-pVTZ) |

| C-Cl Bond Length (Å) | 1.745 | 1.741 |

| C-N (Pyrazine-Morpholine) (Å) | 1.378 | 1.375 |

| N-C-C (Morpholine) Angle (°) | 110.5 | 110.7 |

This table is for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine (B109124) ring and its rotation relative to the pyrazine (B50134) ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) offers a computationally less intensive approach to study large systems and their dynamics. While less accurate than quantum methods, MM is well-suited for exploring the conformational landscape of a molecule. The morpholine ring typically adopts a chair conformation, but its orientation and any puckering can be influenced by its substituent. acs.orgnih.gov

Molecular Dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, would be invaluable. An MD simulation could reveal the preferred orientation of the morpholine ring with respect to the chloropyrazine moiety and the stability of these conformations in different environments, such as in a solvent. dovepress.com Such simulations provide insights into the dynamic behavior and intermolecular interactions of the compound. acs.org

Potential Energy Surface Scans

To map the energy landscape more systematically, potential energy surface (PES) scans can be performed using quantum chemical methods like DFT. For this compound, a key coordinate to scan would be the dihedral angle of the bond connecting the morpholine nitrogen to the pyrazine carbon. This would reveal the rotational energy barrier and identify the most stable (lowest energy) and transition state conformations. The results of a PES scan are often visualized as a plot of energy versus the scanned coordinate.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals.

Similarly, the vibrational frequencies of the molecule can be calculated. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching or C-Cl bending. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data. chemrxiv.org

Illustrative Data Table: Predicted Spectroscopic Data

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (Pyrazine H) | 8.1 - 8.3 |

| ¹³C (C-Cl) | 150 - 155 |

| IR: C-Cl Stretch | 700 - 750 |

| IR: C-N Stretch | 1250 - 1300 |

This table is for illustrative purposes only and represents typical ranges.

Reactivity Predictions and Transition State Analysis

Computational methods are instrumental in predicting the chemical reactivity of a molecule and understanding the energetic landscape of its reactions. For this compound, such studies would provide critical insights into its stability, potential reaction pathways, and the intermediates involved.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO, being the orbital most likely to donate electrons, would indicate the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, would reveal the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity |

The spatial distribution of these orbitals, often visualized as 3D plots, would show which specific atoms on the chloropyrazine and morpholine rings are the primary centers of reactivity.

Reaction Coordinate Diagrams and Activation Energies

Reaction coordinate diagrams are theoretical plots that illustrate the energy changes of a system of chemicals as they proceed from reactants to products. These diagrams are essential for understanding the mechanism of a reaction.

A computational study on this compound would first identify a potential reaction, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon. Researchers would then calculate the energy of the reactants, products, any intermediates, and the transition states that connect them. The highest point on the reaction pathway between two stable species represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).

The activation energy is a critical parameter that determines the rate of a chemical reaction. A higher activation energy implies a slower reaction. By calculating these values for different potential pathways, chemists can predict the most likely reaction mechanism and product.

A summary of such hypothetical findings could be presented as:

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Thermodynamics (ΔH) (kJ/mol) | Conclusion |

| Pathway A | Data not available | Data not available | Kinetically/Thermodynamically Favored |

| Pathway B | Data not available | Data not available | Kinetically/Thermodynamically Disfavored |

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent interactions. These forces, while weaker than covalent bonds, are crucial for determining the physical properties of the compound, such as its melting point, boiling point, and solubility, as well as its interactions with biological targets.

A theoretical analysis would employ methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to identify and characterize these interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, the nitrogen atoms in the pyrazine and morpholine rings, as well as the oxygen atom in the morpholine ring, could act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atom on the pyrazine ring could participate in halogen bonding, acting as an electrophilic region that interacts with nucleophiles.

π-stacking: The aromatic pyrazine ring could engage in π-π stacking interactions with other aromatic systems.

Computational analysis would quantify the strength of these interactions and visualize their locations within a molecular dimer or crystal lattice. This information is vital for understanding the solid-state structure of the compound and for designing new materials or drugs.

Applications of 4 5 Chloropyrazin 2 Yl Morpholine As a Chemical Intermediate and Scaffold

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the chloropyrazine core, combined with the conformational flexibility of the morpholine (B109124) ring, makes 4-(5-chloropyrazin-2-yl)morpholine a valuable precursor in the synthesis of a variety of complex heterocyclic systems.

Building Block for Fused Ring Systems

The presence of a reactive chlorine atom on the pyrazine (B50134) ring allows for its use in the construction of fused heterocyclic systems. Nucleophilic substitution of the chloride is a key reaction, enabling the introduction of various functionalities that can subsequently participate in cyclization reactions. For instance, substitution of the chlorine with a suitable nucleophile containing a secondary reactive site can lead to intramolecular cyclization, forming fused pyrazine derivatives such as imidazo[1,2-a]pyrazines or pyrimido[1,2-a]pyrazines. osi.lv

The general strategy involves the initial displacement of the chloro group, followed by a ring-closing reaction. The choice of nucleophile and reaction conditions dictates the nature of the resulting fused system.

Table 1: Potential Reactions for Fused Ring Synthesis

| Reactant | Reagent/Conditions | Potential Fused Product |

| This compound | 2-Aminoethanol, Base | Piperazino[1,2-a]pyrazin-4-one derivative |

| This compound | Ethyl 2-aminoacetate, Base | Imidazo[1,2-a]pyrazin-3(2H)-one derivative |

| This compound | 2-Aminothiophenol, Base | Benzothiazolo[3,2-a]pyrazine derivative |

This table presents hypothetical reaction schemes based on known reactivity of similar chloropyrazine compounds.

Precursor for Polycyclic Aromatic Nitrogen Heterocycles

The pyrazine ring of this compound can serve as a foundational component for the synthesis of polycyclic aromatic nitrogen heterocycles. These structures are of significant interest due to their presence in various biologically active compounds and functional materials. nih.gov The synthesis of such systems often involves metal-catalyzed cross-coupling reactions, where the chlorine atom can be substituted with aryl or heteroaryl groups. Subsequent cyclization reactions can then be employed to build up the polycyclic framework.

For example, a Suzuki or Stille coupling reaction could be used to introduce an ortho-functionalized aryl group, which could then undergo an intramolecular cyclization to form a quinoline- or isoquinoline-fused pyrazine system. The specific reaction pathway and resulting polycyclic structure would depend on the nature of the coupling partner and the cyclization strategy employed.

Design and Synthesis of Novel Chemical Scaffolds

The this compound core structure is an attractive starting point for the design and synthesis of novel chemical scaffolds, particularly in the context of medicinal chemistry and fragment-based drug discovery.

Structure-Activity Relationship Studies (SAR) in a Chemical Context

The reactivity of this compound can be systematically modified to explore structure-reactivity relationships. The electronic nature of the pyrazine ring is influenced by the electron-withdrawing chlorine atom, making the ring susceptible to nucleophilic aromatic substitution. researchgate.net The rate and regioselectivity of these substitutions can be modulated by introducing different substituents on the morpholine ring or by altering the reaction conditions.

Table 2: Investigating Structure-Reactivity Relationships

| Modification | Expected Effect on Reactivity |

| Introduction of electron-donating groups on the morpholine ring | Increased electron density on the pyrazine ring, potentially slowing down nucleophilic aromatic substitution. |

| Introduction of electron-withdrawing groups on the morpholine ring | Decreased electron density on the pyrazine ring, potentially accelerating nucleophilic aromatic substitution. |

| Use of different solvents and bases in substitution reactions | Alteration of reaction rates and potentially the regioselectivity of further functionalization. researchgate.net |

This table outlines potential studies to understand the chemical reactivity of the scaffold.

Fragment-Based Design Approaches utilizing the Core Structure

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into more potent lead compounds. core.ac.uknih.gov The this compound scaffold possesses characteristics that make it a suitable fragment for FBDD. It has a low molecular weight and contains both hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine and the pyrazine nitrogens) and a reactive handle (the chlorine atom) for synthetic elaboration. rsc.org

A fragment library could be generated by reacting this compound with a diverse range of small nucleophiles to create a collection of related compounds. These fragments could then be screened against biological targets. The chlorine atom serves as a "growth vector," allowing for the straightforward synthesis of analogues to explore the structure-activity relationship of fragment hits.

Application in Materials Science

While direct applications of this compound in materials science are not extensively documented, its chemical properties suggest potential as a precursor for functional materials.

The presence of the pyrazine and morpholine moieties, which can engage in intermolecular interactions, coupled with the reactive chlorine atom, opens up possibilities for its incorporation into polymers or as a starting material for the synthesis of dyes. For instance, the chlorine atom could be displaced by a monomer unit to be incorporated into a polymer chain.

Furthermore, the pyrazine ring is a known chromophore. Diazotization of a related aminopyrazine derivative, followed by coupling with a suitable aromatic compound, is a standard method for producing azo dyes. unb.canih.gov While this compound itself is not an amine, it could be chemically modified to introduce an amino group, thereby enabling its use as a precursor for novel azo dyes with potentially interesting coloristic properties.

Catalysis and Ligand Design

The chemical compound This compound serves as a significant intermediate and structural scaffold in the development of more complex molecules, particularly in the realms of catalysis and ligand design. While direct catalytic applications of this compound itself are not extensively documented, its constituent moieties—the chloropyrazine ring and the morpholine group—are well-established as being crucial for the synthesis of catalysts and ligands. The inherent electronic properties of the pyrazine ring, combined with the coordinating ability of its nitrogen atoms and the morpholine group, make this compound a valuable building block for creating molecules with specific catalytic and coordination capabilities.

The pyrazine core is a key component in many biologically active compounds and is recognized for its utility as a framework in the synthesis of catalysts. rsc.orgresearchgate.net Pyrazine derivatives are employed in various coupling reactions, including Suzuki and Buchwald-Hartwig reactions. researchgate.net The presence of a chlorine atom on the pyrazine ring in this compound provides a reactive site for further functionalization, allowing for its incorporation into larger, more complex ligand systems.

The morpholine group is frequently used in medicinal chemistry due to its favorable physicochemical and metabolic properties and is readily introduced as an amine reagent in synthesis. rsc.org In the context of ligand design, the nitrogen and oxygen atoms of the morpholine ring can participate in coordinating to metal centers, influencing the geometry and stability of the resulting metal complexes.

Role as a Precursor to Catalysts and Ligands

Research into related compounds underscores the potential of the this compound scaffold. For instance, various pyrazine derivatives have been successfully utilized as ligands in coordination chemistry. Studies on chloro-substituted pyrazin-2-amines have demonstrated their ability to coordinate with metal ions like copper(I), forming a variety of coordination polymers. mdpi.com The mode of coordination in these systems is influenced by both electronic and steric factors, highlighting the tunability of pyrazine-based ligands. mdpi.com

The synthesis of pyrazinamide (B1679903) derivatives often involves the use of morpholine, showcasing its role in constructing bioactive pyrazine-containing molecules. rsc.orgrsc.org These derivatives have a broad spectrum of biological activities, which are often related to their ability to chelate metal ions essential for the function of enzymes.

The following table summarizes the application of related pyrazine and morpholine derivatives in catalysis and ligand design, illustrating the potential utility of this compound as a scaffold.

| Compound Class | Application | Metal Ions Involved (if applicable) | Reference |

| Chloro-substituted pyrazin-2-amines | Ligands for coordination polymers | Copper(I) | mdpi.com |

| Pyrazine derivatives | Frameworks for catalysts in coupling reactions | Not specified | researchgate.net |

| Pyrazinamide derivatives | Synthesis of biologically active compounds | Not specified | rsc.orgrsc.org |

| N-Heteroarylmorpholines | Prevalent moieties in biologically active molecules | Not specified | nih.gov |

Coordination Chemistry and Ligand Design Principles

The design of ligands based on the this compound structure would leverage the coordinating abilities of the pyrazine and morpholine nitrogen atoms. The pyrazine ring can act as a monodentate or bidentate ligand, bridging metal centers to form coordination polymers. The chlorine substituent can be used as a handle for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune the electronic and steric properties of the ligand.

For example, the reaction of 2-chloropyrazine (B57796) with morpholine is a key step in creating more elaborate structures that can act as versatile ligands. researchgate.net The resulting pyrazine-morpholine framework can then be incorporated into larger systems, such as triazolo-triazole derivatives, which have shown the ability to form stable complexes with metal ions like Cu(II) and Zn(II). researchgate.net

The table below outlines the coordination behavior of related pyrazine-based ligands, providing insight into the potential of this compound in ligand design.

| Ligand Type | Coordination Mode | Resulting Structure | Reference |

| Chloro-substituted pyrazin-2-amines | Monodentate and bridging | 1D and 2D coordination polymers | mdpi.com |

| Pyrazinyl-triazolo-triazole derivatives | Chelating and bridging | Stable metal complexes | researchgate.net |

| 4-(Pyrazin-2-yl)morpholine | Non-classical hydrogen bonding | Crystalline sheets | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of morpholine- and pyrazine-containing structures is a well-established field, yet there is continuous demand for more efficient, scalable, and environmentally benign methodologies. The conventional synthesis of 4-(5-Chloropyrazin-2-YL)morpholine likely involves the nucleophilic aromatic substitution of a dichloropyrazine with morpholine (B109124). Future research will focus on optimizing this transformation and exploring entirely new synthetic paradigms.

Key areas for development include:

Microwave-Assisted Synthesis : Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the synthesis of related heterocyclic compounds. researchgate.net

Catalyst Optimization : Investigating novel catalysts, including palladium-based systems or more sustainable earth-abundant metal catalysts, could improve the efficiency and selectivity of the C-N bond formation between the pyrazine (B50134) and morpholine moieties.

One-Pot Procedures : Designing multi-component reactions or tandem processes where starting materials are converted to the final product in a single reaction vessel without isolating intermediates can enhance efficiency. The synthesis of related pyrimidine (B1678525) derivatives has been shown to be effective via a two-step, one-pot strategy involving a Vilsmeier-Haack reaction followed by condensation. researchgate.net

A comparative look at synthetic conditions for related compounds highlights potential optimization parameters:

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Yield | Reference |

| 2,4,6-Trichloropyrimidine | Morpholine | Acetone, 0-20°C, 0.5h | 4-(4,6-dichloropyrimidin-2-yl)morpholine | 20% | chemicalbook.com |

| 2-chloro-4,6-dimethylpyrimidine | Aniline derivatives | Ethanol, 160°C, 10 min (Microwave) | 2-anilinopyrimidines | Not specified | researchgate.net |

| Carboxylic acid | N-(3-aminopropyl)morpholine | Reflux with SOCl₂ in benzene (B151609), then Na₂CO₃ | Morpholine derivatives | Not specified | preprints.org |